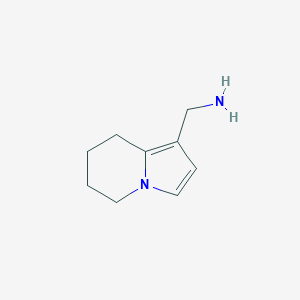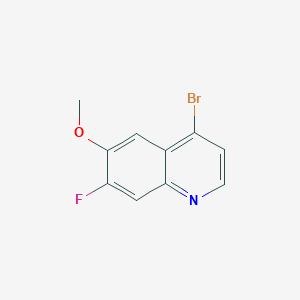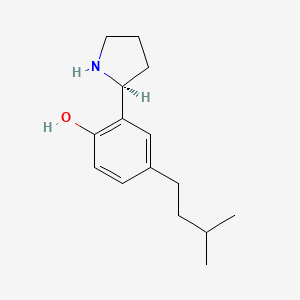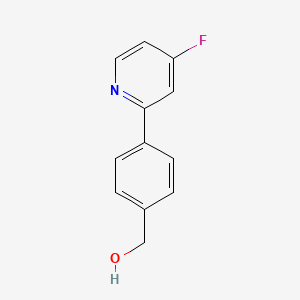
2-((4-Isobutoxybenzyl)thio)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Isobutoxybenzyl)thio)ethanamine is an organic compound with the molecular formula C13H21NOS and a molecular weight of 239.38 g/mol . This compound is characterized by the presence of an ethanamine group attached to a benzyl thioether, which is further substituted with an isobutoxy group on the benzene ring. It is a relatively rare and unique chemical, often used in specialized research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isobutoxybenzyl)thio)ethanamine typically involves the following steps:
Formation of the Benzyl Thioether: The initial step involves the reaction of 4-isobutoxybenzyl chloride with thiourea to form the corresponding benzyl thioether.
Amination: The benzyl thioether is then reacted with ethylenediamine under controlled conditions to introduce the ethanamine group.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Isobutoxybenzyl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-((4-Isobutoxybenzyl)thio)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((4-Isobutoxybenzyl)thio)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Methoxybenzyl)thio)ethanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
2-((4-Chlorobenzyl)thio)ethanamine: Contains a chlorine atom on the benzene ring instead of an isobutoxy group.
Uniqueness
2-((4-Isobutoxybenzyl)thio)ethanamine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C13H21NOS |
|---|---|
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine |
InChI |
InChI=1S/C13H21NOS/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14/h3-6,11H,7-10,14H2,1-2H3 |
Clé InChI |
HOUADCOZGLQJCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


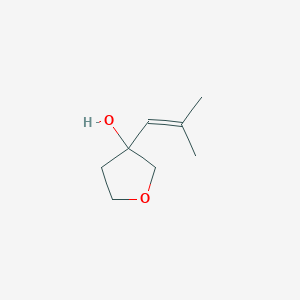
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
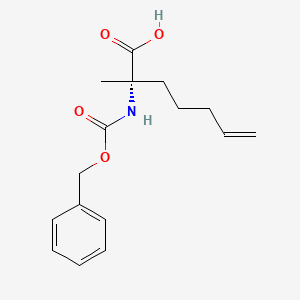

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
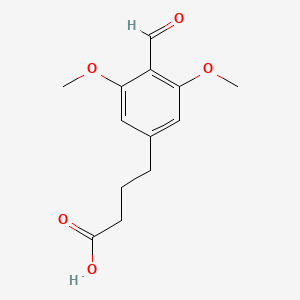
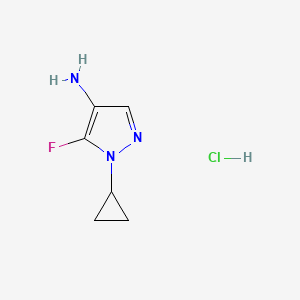
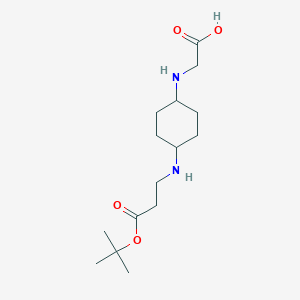

![5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)
